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molecular formula C10H8FNO2 B151351 (3-(4-Fluorophenyl)isoxazol-5-yl)methanol CAS No. 206055-89-2

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Cat. No. B151351
M. Wt: 193.17 g/mol
InChI Key: AXHZYGAOISWOLE-UHFFFAOYSA-N
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Patent
US07001909B2

Procedure details

[3-(4-fluorophenyl)isoxazol-5-yl]methyl acetate was stirred in a mixture of aqueous 2N sodium hydroxide (1.60 g, 20 mL H2O) and ethanol (10 mL) at room temperature for 2 hours. The reaction mixture was then neutralized with 2N HCl aqueous solution (20 mL), and extracted with ethyl acetate (2×30 mL). The combined organic layers were dried over sodium sulfate and solvent removed under reduced pressure, to provide [3-(4-fluorophenyl)isoxazol-5-yl]methan-1-ol. C. Conversion of a Compound of Formula (30) in which X1 is 4-Fluorophenyl to a Mesylate
Name
[3-(4-fluorophenyl)isoxazol-5-yl]methyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH:7]=1)(=O)C.[OH-].[Na+].Cl>C(O)C>[F:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[CH:7]=[C:6]([CH2:5][OH:4])[O:10][N:9]=2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
[3-(4-fluorophenyl)isoxazol-5-yl]methyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=NO1)C1=CC=C(C=C1)F
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NOC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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